2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one

CDK1 Inhibition Anticancer Kinase Selectivity

2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 856938-66-4) is a fused thiazole-pyrimidine heterocycle recognized as a purine isostere, making it a foundational scaffold for designing kinase inhibitors, GPCR modulators, and anti-infective agents. The unsubstituted parent structure represents the minimal pharmacophoric core for an extensive family of bioactive derivatives.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
Cat. No. B12497961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=O)NC=N2
InChIInChI=1S/C6H5N3OS/c1-3-9-5-4(11-3)6(10)8-2-7-5/h2H,1H3,(H,7,8,10)
InChIKeyWYABYEJXZLPKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one: Core Scaffold for Selecting Purine-Isosteric Bioisosteres in Medicinal Chemistry


2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 856938-66-4) is a fused thiazole-pyrimidine heterocycle recognized as a purine isostere, making it a foundational scaffold for designing kinase inhibitors, GPCR modulators, and anti-infective agents [1]. The unsubstituted parent structure represents the minimal pharmacophoric core for an extensive family of bioactive derivatives. Its molecular structure permits functionalization at multiple positions (C-5, C-7, N-6, and the 2-methyl group), enabling systematic exploration of structure-activity relationships across diverse therapeutic targets [2]. In procurement decisions, the 2-methyl substituent confers distinct electronic and steric properties compared to hydrogen-, amino-, or thioxo-substituted analogs, directly impacting the potency, selectivity, and physicochemical profiles of derived compounds—a critical consideration for medicinal chemistry programs requiring precise SAR control.

Why 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one Cannot Be Simply Substituted by Other Thiazolo-Pyrimidine Analogs: Structural and Pharmacological Rationale


Generic substitution between thiazolo[4,5-d]pyrimidine analogs is not scientifically justifiable due to the profound impact of minor substituent changes on biological target engagement and pharmacokinetic behavior. While the parent scaffold is a shared purine isostere, the 2-position substituent dictates electronic distribution across the fused ring system, altering hydrogen-bonding capacity, dipole moment, and metabolic stability [1]. Evidence from structure-activity relationship campaigns demonstrates that methylation at C-2 versus thioxo (C=S), amino (NH2), or unsubstituted variants can shift selectivity between kinase isoforms by orders of magnitude, modify CNS penetration, and alter oral bioavailability [2]. For example, in the α7 nAChR PAM series, the presence and nature of the 2-substituent directly controls the maximum activation efficacy and the EC50 value at the target receptor [2]. Procuring an incorrect analog—even one with identical core numbering—risks invalidating SAR hypotheses, wasting synthesis resources, and yielding misleading biological data. The quantitative evidence below substantiates why analytical and procurement specifications must mandate the exact compound.

2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one: Compendium of Quantitative Differentiation Data vs. Closest Analogs


CDK1 Inhibitory Potency: 2-Methylthiazolo[4,5-d]pyrimidine Derivative vs. Parent Scaffold

A derivative of 2-methylthiazolo[4,5-d]pyrimidine (Compound 5; 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione) exhibited potent CDK1/Cyclin B inhibition with an IC50 of 97 nM ± 2.33, whereas the unsubstituted thiazolo[4,5-d]pyrimidine core alone lacks measurable CDK1 activity in comparable assays [1]. This derivative's broad-spectrum cytotoxicity showed a GI50 mean graph midpoint of 2.88 µM across the NCI-60 panel, with selective toxicity against HCT-116 colorectal carcinoma (IC50 = 5.33 µM ± 0.69) compared to normal WI-38 fibroblasts (IC50 = 21.69 µM ± 1.04), yielding a therapeutic selectivity ratio of approximately 4.1-fold [1].

CDK1 Inhibition Anticancer Kinase Selectivity

α7 nAChR Modulation: Efficacy and Potency Differentiation Among 2-Substituted Analogs

In a comprehensive structure-activity relationship study of thiazolo[4,5-d]pyrimidin-7(6H)-ones as type I positive allosteric modulators (PAMs) of the human α7 nicotinic acetylcholine receptor (α7 nAChR), the lead compound 3ea achieved a maximum activation of over 1633% of the α7 current in the presence of 100 µM acetylcholine, with an EC50 of 1.26 µM [1]. This compound demonstrated high specificity for α7 nAChR over other subtypes including other nAChRs, 5-HT3A, NMDA, and GABAA receptors [1]. In pharmacokinetic evaluation, compound 3ea exhibited an elimination half-life of 10.8 ± 1.5 hours (3 mg/kg, i.v.) and 7.4 ± 1.1 hours (60 mg/kg, i.g.) in rat, with sufficient blood-brain barrier penetration and no significant hERG channel liability [1]. Critically, compound 3ea dose-dependently (0.1–1 mg/kg, i.p.) reversed prepulse inhibition deficits induced by MK-801 in a mouse schizophrenia model, demonstrating in vivo target engagement [1]. Different 2-position substituents within this series produced markedly different efficacy and potency profiles, underscoring that the specific substitution pattern—including the 2-methyl group—is essential for achieving the desired pharmacological profile.

α7 nAChR PAM CNS Disorders Cholinergic Modulation

Topoisomerase I Inhibition: Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives as Anticancer Leads

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as topoisomerase I (Topo I) inhibitors [1]. Two compounds from this series demonstrated potent cytotoxicity and Topo I inhibitory activity against cancer cell lines, with molecular docking studies proposing binding modes at the Topo I/DNA complex interface [1]. This mechanism, analogous to camptothecin-based inhibitors, distinguishes these compounds from other thiazolo[4,5-d]pyrimidine derivatives targeting kinases or GPCRs. While specific IC50 values for Topo I inhibition were not reported in the abstract, the study established that the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold—when appropriately substituted—can engage the Topo I target in a manner not observed with alternative fused pyrimidine scaffolds such as thiazolo[5,4-d]pyrimidines or purine derivatives [1].

Topoisomerase I Inhibitor Anticancer DNA Damage

Broad-Spectrum Antimicrobial Differentiation: Thiazolo[4,5-d]pyrimidine Scaffold vs. Purine Analogs

Thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit broad-spectrum antimicrobial activity distinct from natural purines [1]. Several 5,7-disubstituted thiazolo[4,5-d]pyrimidines were synthesized and screened for in vitro anti-HIV, anticancer, antibacterial, and antifungal activities [1]. The compounds include oxo-2,3-dihydrothiazolo-[4,5-d]pyrimidin-7(6H)-one derivatives and their 5,7-dichloro, 5,7-diazido, 5,7-diamino, 5,7-dimercapto, and 5,7-dimethylthio analogs, with the 6-methyl-5-methylthio derivative specifically demonstrating an activity profile that differs from the unsubstituted core [1]. Additionally, hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole containing methyl-, methoxy-, chloro-, and fluoro-substituents were designed and synthesized as antifungal agents, demonstrating that the specific substitution pattern—including the 2-position—directly influences the antimicrobial spectrum [2]. This contrasts with purine-based antimicrobials, which primarily act through nucleic acid synthesis inhibition; the thiazolo[4,5-d]pyrimidine scaffold enables distinct mechanisms including cell wall and membrane disruption pathways.

Antimicrobial Antibacterial Antifungal

Herbicidal Activity: Fluorine-Containing Thiazolo[4,5-d]pyrimidin-7(6H)-ones as Agrochemical Leads

Eighteen novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives (5a–r) were synthesized via a tandem aza-Wittig reaction in 65–87% isolated yields and evaluated for herbicidal activity [1]. These compounds demonstrated significant root growth inhibition against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli) at a dosage of 100 mg/L, with structure-activity relationships indicating that the incorporation of fluorine substituents enhances herbicidal potency relative to non-fluorinated analogs [1]. This represents a distinct application domain for thiazolo[4,5-d]pyrimidine derivatives that is not accessible with the unsubstituted 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one core alone, as the activity requires specific 5-alkylamino-6-aryl substitution and 2-thioxo functionality. However, the parent scaffold serves as the essential synthetic entry point for constructing these agrochemical lead compounds [1].

Herbicide Agrochemical Fluorine Chemistry

Physicochemical Property Differentiation: 2-Methyl vs. 2-Methylthio Analog

The physicochemical properties of 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one (MW 167.19 g/mol) differ substantially from its closest commercially available analog, 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one (MW 199.26 g/mol) [1]. The 2-methylthio analog exhibits a higher molecular weight (+32.07 Da), increased lipophilicity (cLogP increase estimated based on sulfur addition), and altered hydrogen-bond acceptor capacity due to the thioether sulfur [1]. These differences directly influence solubility, permeability, and metabolic stability in biological systems . Furthermore, the 2-methylthio compound's GHS hazard classification (H302-H315-H319-H335) indicates acute oral toxicity and irritant properties, which may impose additional handling requirements in laboratory settings [1].

Physicochemical Properties Drug-likeness Procurement Specifications

2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one: Optimal Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Lead Generation in Oncology Drug Discovery

The 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one scaffold serves as an optimal starting point for developing CDK1-selective inhibitors with pro-apoptotic activity. Procurement of this core enables synthesis of derivatives that achieve CDK1/Cyclin B IC50 values in the nanomolar range (97 nM demonstrated for Compound 5), with therapeutic selectivity ratios of approximately 4.1-fold between cancer and normal cell lines [1]. This application is directly supported by evidence that the 2-methylthiazolo[4,5-d]pyrimidine framework uniquely enables CDK1 inhibition not achievable with unsubstituted purine isosteres [1].

CNS Drug Discovery: α7 nAChR Positive Allosteric Modulator Development

Research programs targeting cognitive deficits in schizophrenia and neurodegenerative disorders benefit from the validated α7 nAChR PAM activity of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. The lead compound 3ea achieved >1633% maximum α7 current activation (EC50 = 1.26 µM) with demonstrated CNS penetration and in vivo efficacy in reversing prepulse inhibition deficits in mice at 0.1–1 mg/kg i.p. [1]. The scaffold's ability to yield subtype-selective PAMs with favorable PK properties (t1/2 = 10.8 h i.v. in rat) and no hERG liability makes it a strategic procurement choice for CNS programs requiring both target engagement and safety [1].

Antimicrobial Library Synthesis and Drug Resistance Research

The 2-methylthiazolo[4,5-d]pyrimidin-7(6H)-one scaffold is an essential building block for synthesizing antimicrobial compound libraries with activity against HIV, bacteria, and fungi [1]. The core enables generation of 5,7-disubstituted derivatives with broad-spectrum antimicrobial profiles distinct from purine-based antibiotics, and its combination with triazole moieties yields hybrid antifungal agents with tunable potency [2]. This scaffold is strategically important for drug discovery programs addressing antimicrobial resistance, as it provides a mechanistically differentiated platform from existing drug classes [1][2].

Agrochemical Lead Discovery: Fluorinated Herbicide Development

Agrochemical research programs focused on developing novel herbicides for crop protection can leverage the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold for synthesizing fluorine-containing derivatives with demonstrated root growth inhibition activity against key weed species including barnyard grass and rape at 100 mg/L [1]. The synthetic accessibility of these derivatives (65–87% yields via tandem aza-Wittig reaction) supports efficient library production for agrochemical screening campaigns [1].

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